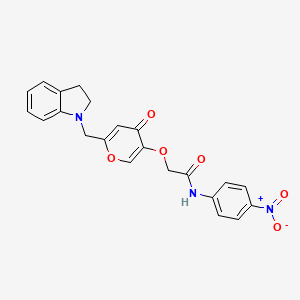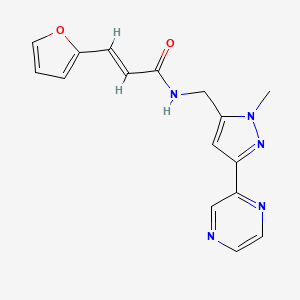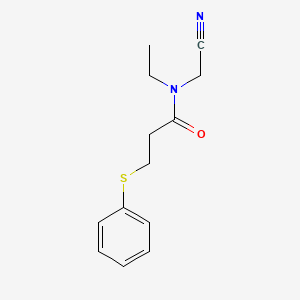![molecular formula C20H18F3NO3 B2535844 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine CAS No. 2097920-05-1](/img/structure/B2535844.png)
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a pyrrolidine-based compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Reactions
Research by Mojumdar et al. (2009) delves into the synthesis of benzofuro[3,2-c]pyridine derivatives, including a step that involves the conversion of related compounds to yield products with significant structural similarities to the title compound. These synthesized molecules were further utilized to prepare complexes with metals like Cu(II) and Co(II), demonstrating their potential in coordination chemistry. The thermal stability of these complexes, as assessed through thermal gravimetric analysis and differential thermal analysis, underscores the potential of such compounds in developing thermally stable materials for various applications (Mojumdar, Šimon, & Krutošíková, 2009).
Antimicrobial and Antioxidant Applications
A study by Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, showcasing the versatility of benzofuran derivatives in medicinal chemistry. These compounds exhibited notable antimicrobial and antioxidant activities, highlighting the potential of similar structures, such as 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine, in the development of new therapeutic agents (Rangaswamy, Kumar, Harini, & Naik, 2017).
Asymmetric Synthesis
The work by Kowalczyk et al. (2016) focuses on asymmetric organocatalysis for synthesizing pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold, akin to the structure of the compound . This method underscores the potential of utilizing such compounds as intermediates in asymmetric synthesis, leading to products with significant stereoselectivity and broad substrate scope. The study emphasizes the compound's utility in constructing complex molecules with biological relevance (Kowalczyk, Wojciechowski, & Albrecht, 2016).
Material Science and Conducting Polymers
G. Sotzing et al. (1996) explored the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to create conducting polymers. Though not directly involving the exact compound, this research indicates the potential application of structurally similar compounds in developing novel conducting materials. Such materials could find applications in electronic devices, highlighting the versatility of pyrrolidine and benzofuran derivatives in material science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-20(22,23)27-17-4-1-13(2-5-17)19(25)24-9-7-16(12-24)14-3-6-18-15(11-14)8-10-26-18/h1-6,11,16H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWYLQXZNHXFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)



![4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2535774.png)
![2-(4-Chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2535775.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)
![5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2535777.png)


